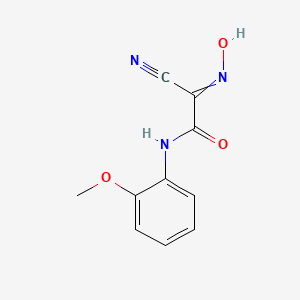

Acetamide, 2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-cyanoacrylate is a liquid that’s commonly used in household applications . It’s known for its ability to polymerize easily due to its conjugated unsaturated groups . This compound is an active ingredient in commercial superglues or instant glues .

Synthesis Analysis

The synthesis of Ethyl 2-cyanoacrylate involves condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer .Molecular Structure Analysis

Ethyl 2-cyanoacrylate has conjugated unsaturated groups, which contribute to its ability to polymerize easily .Chemical Reactions Analysis

Ethyl 2-cyanoacrylate and its cousins polymerize instantly in water . The small amount of moisture in air is enough to initiate polymerization . The polymer forms within a matter of minutes, creating a bond that is often stronger than the materials it joins .Physical And Chemical Properties Analysis

Ethyl 2-cyanoacrylate is a liquid at room temperature . It polymerizes easily, especially in the presence of water .Aplicaciones Científicas De Investigación

Chemical Reactivity and Rearrangement

- Acetamide derivatives, such as N-benzyl-2-cyano-2-(hydroxyimino)acetamide, undergo interesting chemical reactions. For instance, the reduction of this compound results in the formation of N-benzyl-1,2-ethanediamine and N-benzyl-N'-methyl-1,2-ethanediamine due to a Beckmann-type rearrangement, indicating complex chemical behavior (Darling & Chen, 1978).

Application in Dye Synthesis

- Acetamide derivatives are key intermediates in the production of azo disperse dyes. A study demonstrated the use of a novel Pd / C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, showcasing the role of these compounds in dye manufacturing (Zhang, 2008).

Intermediates in Heterocyclic Synthesis

- Acetamide, 2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)-, is valuable in synthesizing various heterocyclic systems. Its derivatives serve as intermediates for crafting novel heterocyclic compounds, underlining its utility in synthetic chemistry (Gouda et al., 2015).

Antimicrobial Properties

- Certain acetamide derivatives exhibit antimicrobial activities. For example, some synthesized (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives showed promising antibacterial and antifungal properties (Debnath & Ganguly, 2015).

Structural and Binding Characteristics

- Research on acetamide derivatives like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has provided insights into their crystal structures and potential as anticonvulsants. These studies highlight the importance of molecular features and stereochemistry in determining the biological activity of these compounds (Camerman et al., 2005).

Role in Pharmacological Inhibitors

- Some acetamide derivatives have been explored for their inhibitory activity against specific enzymes, demonstrating their potential in drug development. For instance, certain 2-(4-methoxyphenyl) ethyl] acetamide derivatives were evaluated for their inhibitory activity against protein tyrosine phosphatase 1B, a target in diabetes treatment (Saxena et al., 2009).

Safety And Hazards

Propiedades

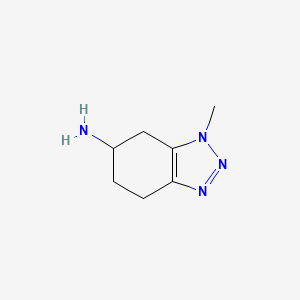

IUPAC Name |

2-cyano-2-hydroxyimino-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-16-9-5-3-2-4-7(9)12-10(14)8(6-11)13-15/h2-5,15H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMXVJZUPFZFMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=NO)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425360 |

Source

|

| Record name | Acetamide, 2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, 2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)- | |

CAS RN |

70791-93-4 |

Source

|

| Record name | Acetamide, 2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2501186.png)

![Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2501193.png)

![N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501195.png)

![N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2501198.png)

![8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B2501200.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate](/img/structure/B2501201.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)